2,6-Dichloro-4-(trifluoromethoxy)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3NO/c10-7-3-5(16-9(12,13)14)4-8(11)6(7)1-2-15/h3-4H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYWAGKSHGLSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218521 | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-13-5 | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Chlorination of Trifluoromethoxy-Substituted Intermediates
Chlorination of pre-functionalized benzene rings requires careful selection of directing groups. In a method adapted from US Patent 7,777,079B2, 3,4-dichlorobenzotrifluoride undergoes halogenation at elevated temperatures (100–120°C) with chlorine gas in a mole ratio of 1:1–6 relative to the starting material. This approach achieves 89% selectivity for 3,4,5-trichlorobenzotrifluoride, a key intermediate. Isomer formation (e.g., 2,4,5-trichlorotrifluoromethylbenzene) is suppressed to <11% by maintaining reaction pressure via steam-regulated cooling.
Table 1: Halogenation Conditions and Outcomes
| Parameter | Optimal Range | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Temperature | 100–120°C | 92 | 89 |
| Cl₂:Molar Ratio | 1:3 | 88 | 85 |
| Catalyst | None | 90 | 87 |
Electrophilic Substitution with Trifluoromethoxy Directing Effects
The trifluoromethoxy group’s meta-directing nature facilitates chlorination at the 2- and 6-positions. As demonstrated in CN112851493A, 4-trifluoromethoxytoluene reacts with chlorine gas in the presence of azobisisobutyronitrile (AIBN) at 110°C, achieving 86% conversion to 2,6-dichloro-4-(trifluoromethoxy)toluene. GC-MS monitoring confirms minimal ortho/para byproducts (<5%).
Cyanidation of Halogenated Intermediates
Nucleophilic Displacement with Cyanide Sources
Conversion of benzyl chloride derivatives to nitriles is achieved via sodium cyanide in dimethyl sulfoxide (DMSO) with phase-transfer catalysts. Per CN112851493A, 2,6-dichloro-4-(trifluoromethoxy)benzyl chloride reacts with 30% aqueous NaCN at 70°C for 5 hours, yielding 78% phenylacetonitrile after extraction and distillation. AIBN (1.5 wt%) enhances reaction homogeneity, reducing side-product formation to <8%.
Table 2: Cyanidation Optimization Parameters
| Condition | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 70°C | 78 | 95 |
| NaCN Concentration | 30% (aq.) | 75 | 93 |
| Catalyst | AIBN | 78 | 95 |
Trifluoromethoxy Group Installation
Direct Fluorination of Phenol Derivatives
Introducing the trifluoromethoxy group via nucleophilic aromatic substitution (NAS) is hindered by the poor leaving-group ability of hydroxyl groups. Patent CN112851493A circumvents this by starting with nitro-substituted toluenes, where 3,4-dichloro-6-nitrotoluene reacts with potassium fluoride in sulfolane at 180°C. Fluorine displaces nitro groups selectively, yielding 4,5-difluoro-2-nitrotoluene (82% yield), which is subsequently reduced and functionalized.
Industrial-Scale Considerations and Waste Management
Ammonia Recovery in Cyanidation
Drawing from US Patent 7,777,079B2, surplus ammonia from reactions is absorbed in two-stage pressurized tanks (0–2.5 MPa) with chilled saline cooling. This recovers >95% of ammonia for reuse, reducing wastewater NH₃ content to <50 ppm.
Solvent Recycling and Byproduct Utilization
The high vacuum distillation of crude products (e.g., 3,4,5-trichlorobenzotrifluoride) allows >99% recovery of unreacted intermediates, as noted in. Similarly, DMSO from cyanidation steps is purified via molecular sieves, achieving 98% solvent reuse.
Comparative Analysis of Synthetic Routes
Route 1: Sequential Halogenation-Cyanidation
-
Advantages : High yields (85–90%), minimal byproducts.
-
Drawbacks : Requires strict temperature control during chlorination.
Route 2: Diazotization-Cyanidation
-
Advantages : Avoids hazardous chlorine gas.
-
Drawbacks : Lower yields (70–75%) and complex intermediate handling.
Biological Activity
2,6-Dichloro-4-(trifluoromethoxy)phenylacetonitrile (CAS No. 886503-13-5) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl ring substituted with a trifluoromethoxy group and an acetonitrile moiety. This unique structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied depending on the strain but were generally in the low micromolar range, suggesting potent antimicrobial efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using various cancer cell lines revealed that it induces apoptosis and inhibits proliferation. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values: Ranged from 10 to 25 µM across different cell lines.
- Mechanism: Induction of oxidative stress and mitochondrial dysfunction.
Case Studies
- Study on Antimicrobial Efficacy : A detailed investigation published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various derivatives of phenylacetonitriles, including our compound. The study highlighted its potential as a lead compound for developing new antibacterial agents against resistant strains .
- Cancer Research : In a study published in Cancer Letters, researchers evaluated the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It can modulate receptor activities related to apoptosis and cell survival pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridalyl (2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)
- Structural Differences : Pyridalyl shares the 2,6-dichloro-substituted phenyl core but replaces the trifluoromethoxy group with a dichloroallyloxy substituent and adds a pyridyloxy-propyl ether chain .
Physicochemical Properties :
Property Pyridalyl 2,6-Dichloro-4-(trifluoromethoxy)phenylacetonitrile Molecular Weight 491.12 g/mol ~295.5 g/mol (estimated) Key Functional Groups Dichloroallyloxy, pyridyloxy Trifluoromethoxy, acetonitrile Stability High (persistent organic pollutant) Likely high due to C-F and C-Cl bonds - Applications : Pyridalyl is a commercial insecticide, whereas the target compound’s applications remain underexplored but may align with crop protection due to structural similarities .
Trifluoroacetonitrile (CF₃CN)
- Structural Differences : A simpler nitrile lacking the aromatic and halogenated components of the target compound.
- Physicochemical Properties: Property Trifluoroacetonitrile this compound Molecular Weight 95.02 g/mol ~295.5 g/mol Reactivity Highly electrophilic due to -CF₃ Moderate electrophilicity (steric hindrance from aryl group) Toxicity Acute inhalation hazard Unknown; likely lower due to reduced volatility
- Role of Fluorine : The -CF₃ group in both compounds enhances electron-withdrawing effects, but the aromatic system in the target compound may mitigate reactivity compared to CF₃CN .
Trimethylacetonitrile (C₅H₉N)
- Structural Differences : A branched aliphatic nitrile without halogenation or aromaticity.
- Physicochemical Properties: Property Trimethylacetonitrile this compound Molecular Weight 83.13 g/mol ~295.5 g/mol Lipophilicity (LogP) ~1.2 (estimated) Higher (predicted ~3.5 due to Cl and -OCF₃) Applications Solvent, intermediate Potential agrochemical intermediate
- Functional Impact: The target compound’s halogenation increases hydrophobicity and binding affinity compared to non-halogenated nitriles .
4-{3-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,2-difluoro-1-hydroxy-3-oxopropyl}-2-(1H-1,2,4-triazol-1-yl)benzonitrile
- Structural Differences : A Bayer CropScience compound with a difluorinated hydroxy-oxopropyl chain and a triazole group, unlike the simpler acetonitrile moiety in the target compound .
- Bioactivity : Designed for fungicidal activity, highlighting the role of trifluoromethyl groups in target specificity. The target compound’s lack of a triazole group may limit its antifungal utility but could optimize herbicidal properties .
Key Research Findings
Fluorine’s Role: The trifluoromethoxy group in the target compound enhances oxidative stability and membrane permeability compared to non-fluorinated analogs (e.g., methoxy derivatives) .
Chlorine vs. Fluorine Synergy : The 2,6-dichloro substitution pattern is common in agrochemicals (e.g., chlorothalonil), providing steric bulk and resistance to hydrolysis, while -OCF₃ contributes to electron-deficient aromatic systems for receptor binding .
Toxicity Gaps: Unlike Pyridalyl (a known persistent pollutant), the environmental impact of the target compound remains unstudied, necessitating further ecotoxicological profiling .
Q & A
What are the recommended synthetic routes for 2,6-Dichloro-4-(trifluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via nucleophilic aromatic substitution or cyanation reactions. For example, substituting a nitro or halogen group on the benzene ring with a trifluoromethoxy group under controlled conditions (e.g., using CuCN or Pd-catalyzed cross-coupling) . Key variables include temperature (80–120°C), solvent polarity (DMF or acetonitrile), and stoichiometry of reagents. Evidence from analogous dichlorophenyl derivatives suggests that optimizing catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 hrs) can improve yields from 60% to >85% .
Which analytical techniques are most effective for characterizing this compound?
Basic Research Question
Routine characterization involves:
- NMR Spectroscopy : and NMR to confirm substitution patterns and purity.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (256.01 g/mol) and fragmentation patterns .
- X-ray Crystallography : For resolving crystal structure and confirming stereoelectronic effects of the trifluoromethoxy group.
- HPLC : To assess purity (>97% by GC) and detect trace intermediates .
What biological activity has been reported for structurally similar dichlorophenylacetonitrile derivatives?
Basic Research Question
Analogous compounds (e.g., 2-(2,6-dichlorophenoxy)propionitrile) exhibit bioactivity as enzyme inhibitors or receptor ligands. For instance, some derivatives act as α2-adrenergic receptor agonists (e.g., lofexidine) . Researchers should screen the compound against target enzymes (e.g., kinases) using fluorescence polarization assays or surface plasmon resonance (SPR) to quantify binding affinity .
How can experimental design optimize the synthesis of this compound?
Advanced Research Question
Use factorial design to evaluate interactions between variables like temperature, solvent, and catalyst. For example, a 2 factorial design (8 experiments) can identify optimal conditions. Response surface methodology (RSM) further refines parameters for maximum yield . Statistical software (e.g., JMP or Minitab) models interactions and predicts outcomes, reducing trial-and-error approaches .
What computational methods aid in predicting reaction pathways for this compound?
Advanced Research Question
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model transition states and activation energies for substitution reactions. Tools like Gaussian or ORCA simulate electron density maps to identify reactive sites on the benzene ring. Coupling computational results with experimental data (e.g., ICReDD’s feedback loop) accelerates reaction discovery .
How should researchers address discrepancies in spectral data during characterization?
Advanced Research Question
Contradictions in NMR or MS data may arise from impurities or tautomerism. Solutions include:
- Repurifying the compound via column chromatography (silica gel, hexane/EtOAc gradient).
- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-validating with computational NMR predictors (e.g., ACD/Labs or MestReNova) .
What stability studies are critical for this compound under varying conditions?
Advanced Research Question
Assess stability via:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C).
- pH Stability : Incubate in buffers (pH 3–11) and monitor degradation by HPLC.
- Light Sensitivity : UV-vis spectroscopy to detect photolytic byproducts. Store at 0–6°C in amber vials to prevent hydrolysis or oxidation .
How does the trifluoromethoxy group influence the compound’s physicochemical and bioactive properties?
Advanced Research Question
The -OCF group enhances lipophilicity (logP ~2.8), improving membrane permeability. Its strong electron-withdrawing effect stabilizes the aromatic ring, affecting reactivity in substitution reactions. Comparative studies with non-fluorinated analogs show increased metabolic stability in vitro .
What statistical approaches resolve contradictions in bioactivity data across studies?
Advanced Research Question
Apply meta-analysis to reconcile conflicting bioactivity results. Use Cohen’s d to quantify effect sizes and ANOVA to identify variables (e.g., cell line variability, assay protocols) causing discrepancies. Reproducibility is enhanced by standardizing protocols (e.g., NIH guidelines) and reporting confidence intervals .
What challenges arise when scaling up synthesis from lab to pilot plant?
Advanced Research Question
Scale-up issues include:
- Heat Transfer : Exothermic reactions require jacketed reactors for temperature control.
- Mixing Efficiency : Impeller design affects reaction homogeneity (CFD simulations optimize flow patterns).
- Purification : Replace column chromatography with continuous distillation or crystallization. Refer to CRDC subclass RDF2050112 for reactor design principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
